molecular formula C7H4BrFINO2 B12853728 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene

3-Bromo-4-fluoro-2-iodo-5-nitrotoluene

Cat. No.: B12853728
M. Wt: 359.92 g/mol
InChI Key: ILROFFXQJGXJKR-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-iodo-5-nitrotoluene is an organic compound with the molecular formula C7H4BrFINO2 It is a derivative of toluene, where the methyl group is substituted with bromine, fluorine, iodine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene typically involves multi-step reactions starting from toluene. The process includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-iodo-5-nitrotoluene can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of halogen atoms with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Scientific Research Applications

3-Bromo-4-fluoro-2-iodo-5-nitrotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene depends on the specific reactions it undergoes. For example, in cross-coupling reactions, the compound acts as an electrophile, where the halogen atoms are replaced by other groups through the formation of carbon-carbon bonds. The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-2-iodo-5-nitrotoluene is unique due to the presence of multiple halogen atoms and a nitro group on the same aromatic ring. This combination of substituents provides distinct reactivity patterns and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research .

Properties

Molecular Formula

C7H4BrFINO2

Molecular Weight

359.92 g/mol

IUPAC Name

3-bromo-4-fluoro-2-iodo-1-methyl-5-nitrobenzene

InChI

InChI=1S/C7H4BrFINO2/c1-3-2-4(11(12)13)6(9)5(8)7(3)10/h2H,1H3

InChI Key

ILROFFXQJGXJKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1I)Br)F)[N+](=O)[O-]

Origin of Product

United States

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